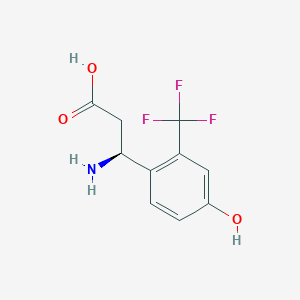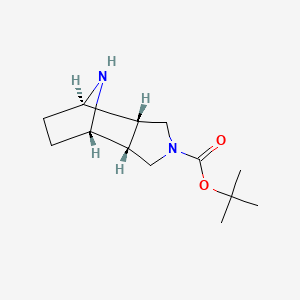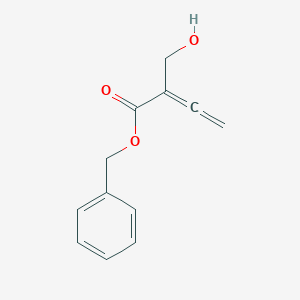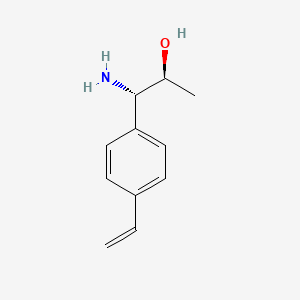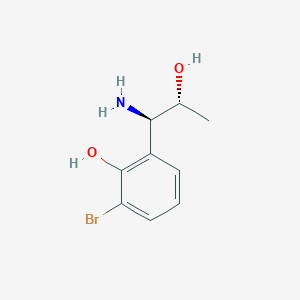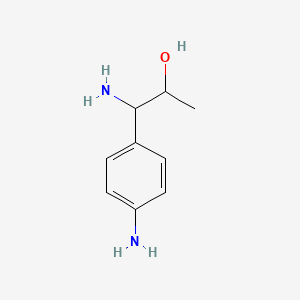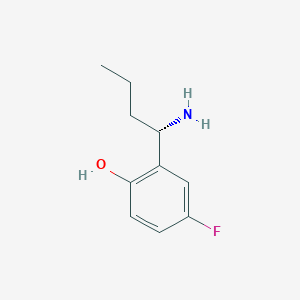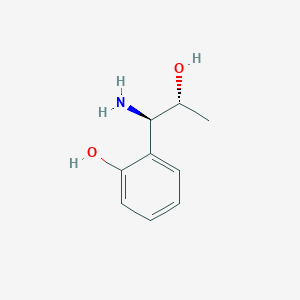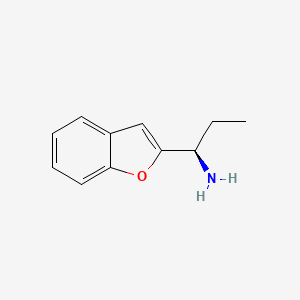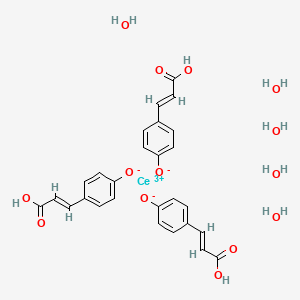
Ce(coumarate)3.2H2O, 3H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ce(coumarate)32H2O, 3H2O is a coordination complex involving cerium and coumarate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ce(coumarate)3.2H2O, 3H2O typically involves the reaction of cerium salts with coumaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ce(coumarate)3.2H2O, 3H2O can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, potentially altering the oxidation state of cerium.
Substitution: Ligand exchange reactions can occur, where the coumarate ligands are replaced by other ligands.
Coordination: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as solvent choice, temperature, and pH are crucial in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination complexes with different ligands .
Scientific Research Applications
Ce(coumarate)3.2H2O, 3H2O has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to the coumarate ligands’ fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors
Mechanism of Action
The mechanism by which Ce(coumarate)3.2H2O, 3H2O exerts its effects involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, influencing the oxidation state of other molecules. The coumarate ligands can also interact with biological molecules, potentially affecting their function. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ce(acetate)3: Another cerium coordination complex with acetate ligands.
Ce(oxalate)3: A cerium complex with oxalate ligands.
Ce(nitrate)3: A cerium complex with nitrate ligands.
Uniqueness
Ce(coumarate)3.2H2O, 3H2O is unique due to the presence of coumarate ligands, which impart specific fluorescent properties and potential biological activity. This distinguishes it from other cerium complexes that do not have these properties .
Properties
Molecular Formula |
C27H31CeO14 |
|---|---|
Molecular Weight |
719.6 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]phenolate;cerium(3+);pentahydrate |
InChI |
InChI=1S/3C9H8O3.Ce.5H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;;;;/h3*1-6,10H,(H,11,12);;5*1H2/q;;;+3;;;;;/p-3/b3*6-3+;;;;;; |
InChI Key |
HAHYUMRQVXQUPW-RYBFKIELSA-K |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.O.O.O.[Ce+3] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.O.O.O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


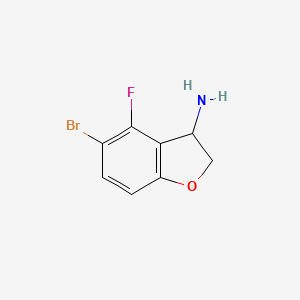
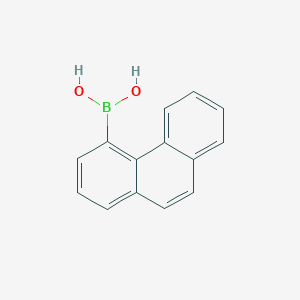
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
